![molecular formula C21H20N4O3 B2852832 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide CAS No. 952985-18-1](/img/structure/B2852832.png)
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide
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Description
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives that exhibit antitumor activity by targeting various cellular pathways.
Scientific Research Applications
Antitumor and Bioactivity Research
Compounds with benzamide derivatives have been explored for their antitumor effects and excellent bioactivities. The synthesis of such compounds often involves multiple steps, starting from commercially available raw materials, and aims to achieve significant yields. Characterization techniques like NMR and mass spectrometry confirm their structure and potential bioactive properties (H. Bin, 2015).
Ionic Liquid-Promoted Synthesis
Ionic liquids have been used to synthesize benzamide derivatives and their analogues. These methods offer advantages like good yields, short reaction times, and the reusability of the ionic liquid, demonstrating environmentally friendly and efficient approaches to compound synthesis (Ebrahim Soleimani et al., 2010).
Anti-proliferative Agents
Benzamide derivatives have also been studied for their potential as anti-cancer agents. The synthesis of novel quinuclidinone derivatives, for instance, indicates the ongoing efforts to discover new therapeutic compounds with anti-proliferative properties. Such studies involve comprehensive characterization and biological evaluation against cancer cell lines (J. Soni et al., 2015).
Antiviral Activity
The exploration of benzamide-based derivatives for their antiviral activities, especially against influenza viruses, highlights another important area of research application. Synthesis routes aiming to create novel compounds with significant antiviral properties illustrate the potential for benzamide derivatives in treating viral infections (A. Hebishy et al., 2020).
properties
IUPAC Name |
2-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-21(28)16-9-4-5-10-18(16)23-19(26)11-6-14-25-20(27)13-12-17(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H2,22,28)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTABOZMUMIEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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